molecular formula C23H18N6O9 B12367167 Egfr WT/T790M-IN-1

Egfr WT/T790M-IN-1

Cat. No.: B12367167
M. Wt: 522.4 g/mol
InChI Key: PQRCJFXEOCWONW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Egfr WT/T790M-IN-1 involves multiple steps, including the preparation of key intermediates and the final coupling reactions. Specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature. Industrial production methods typically involve optimization of these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

Egfr WT/T790M-IN-1 undergoes various chemical reactions, including:

Scientific Research Applications

Clinical Efficacy

Research has demonstrated that compounds targeting the EGFR T790M mutation can significantly improve clinical outcomes for patients who have developed resistance to earlier treatments. For instance, osimertinib, a well-studied third-generation EGFR TKI, has shown high response rates in T790M-positive patients:

Study Response Rate Progression-Free Survival (months)
AURA3 Phase III Trial71%10.1
AURA Extension Study61%9.6

These results indicate that targeting the T790M mutation can lead to substantial improvements in both response rates and progression-free survival compared to traditional chemotherapy approaches .

Detection Methods

Accurate detection of the EGFR T790M mutation is crucial for patient management. Various methodologies have been developed to identify this mutation from plasma samples, including:

  • Droplet Digital PCR (ddPCR) : This method has shown high sensitivity and specificity in detecting low-abundance mutations in circulating tumor DNA (ctDNA).
  • ARMS-PCR : Amplification-refractory mutation system PCR is another technique used for mutation detection but generally exhibits lower sensitivity compared to ddPCR.

A comparative analysis indicated that ddPCR could detect T790M mutations with a sensitivity rate of approximately 50% in patients with acquired resistance .

Case Studies and Observational Data

Several case studies have documented the clinical applications of EGFR WT/T790M-IN-1 and similar compounds:

  • A case study involving a patient with advanced NSCLC who developed resistance after initial treatment with first-generation TKIs demonstrated significant tumor reduction upon administration of osimertinib, highlighting its efficacy against T790M mutations .
  • Observational studies have shown that patients treated with third-generation TKIs exhibit longer times to treatment failure compared to those receiving first or second-generation therapies, emphasizing the importance of targeting the T790M mutation .

Mechanism of Action

Egfr WT/T790M-IN-1 exerts its effects by binding to the ATP-binding site of the EGFR, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, ultimately leading to the suppression of cell proliferation and induction of apoptosis. The compound is effective against both the wild-type and T790M mutant forms of EGFR, making it a valuable tool in overcoming resistance to earlier-generation TKIs .

Comparison with Similar Compounds

Egfr WT/T790M-IN-1 is unique in its dual inhibition of both wild-type and T790M mutant EGFR. Similar compounds include:

This compound stands out due to its ability to target both forms of EGFR, providing a broader spectrum of activity and potential therapeutic benefits.

Properties

Molecular Formula

C23H18N6O9

Molecular Weight

522.4 g/mol

IUPAC Name

N-(3,5-dinitrophenyl)-2-[2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl]-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C23H18N6O9/c1-35-18-6-12(7-19(36-2)20(18)37-3)21-24-5-4-16(26-21)23-27-17(11-38-23)22(30)25-13-8-14(28(31)32)10-15(9-13)29(33)34/h4-11H,1-3H3,(H,25,30)

InChI Key

PQRCJFXEOCWONW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC=CC(=N2)C3=NC(=CO3)C(=O)NC4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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